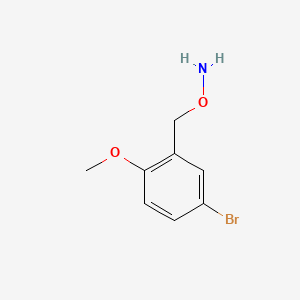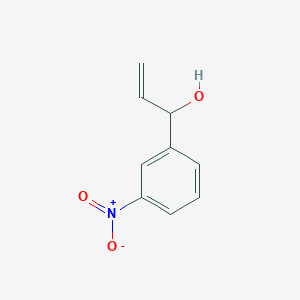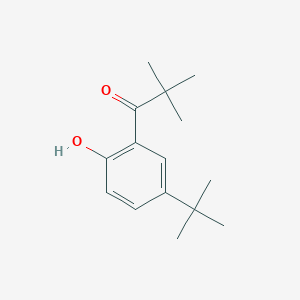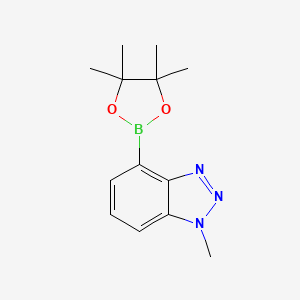
4-(4-Fluorophenyl)-2-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-methylbutanal is an organic compound that belongs to the class of aromatic aldehydes It features a fluorine atom attached to the para position of a phenyl ring, which is further connected to a butanal chain with a methyl substitution at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methylbutanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzene is reacted with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the use of Grignard reagents. In this approach, 4-fluorobenzyl chloride is reacted with a Grignard reagent derived from 2-methylbutanal. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and oxidation reactions are often employed to convert intermediate compounds into the desired product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and attainment of high-purity final products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)-2-methylbutanoic acid.
Reduction: 4-(4-Fluorophenyl)-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for understanding the interactions between fluorinated aromatic compounds and biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug design and development.
Industry: In the materials science field, it is used in the development of new polymers and advanced materials with specific properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutanal involves its interaction with various molecular targets and pathways. The fluorine atom on the phenyl ring enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
For example, in biological systems, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exhibiting anti-inflammatory effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
4-Fluoronitrobenzene: An intermediate in the synthesis of various fluorinated aromatic compounds.
Uniqueness
4-(4-Fluorophenyl)-2-methylbutanal is unique due to its specific structural features, including the presence of both a fluorinated aromatic ring and an aldehyde group. This combination allows for a wide range of chemical reactions and potential applications. Its ability to undergo various transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C11H13FO |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-2-methylbutanal |
InChI |
InChI=1S/C11H13FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-9H,2-3H2,1H3 |
Clé InChI |
OFVBPJULDQBTCL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


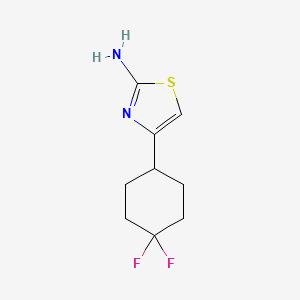


![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
